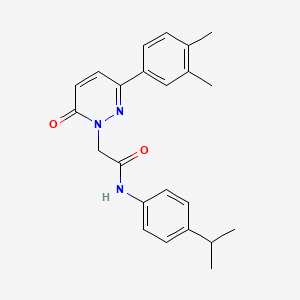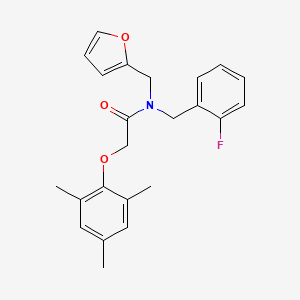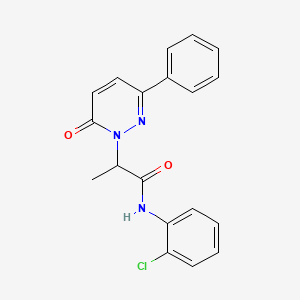![molecular formula C20H16ClFN4O2S B11375423 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide](/img/structure/B11375423.png)
5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the 4-acetamidophenyl Group: This step involves the coupling of the 4-acetamidophenyl group to the pyrimidine core, which can be done using a palladium-catalyzed cross-coupling reaction.
Introduction of the 4-fluorophenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-acetamidophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- 5-chloro-N-(4-acetamidophenyl)-2-{[(4-bromophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- 5-chloro-N-(4-acetamidophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide lies in the presence of the 4-fluorophenylmethylsulfanyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C20H16ClFN4O2S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(21)10-23-20(26-18)29-11-13-2-4-14(22)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
HWUGIEWKFUHZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11375343.png)
![N-(furan-2-ylmethyl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11375346.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11375353.png)
![4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375355.png)
![ethyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11375357.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11375367.png)
![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)urea](/img/structure/B11375398.png)
![5-[(2-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11375400.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11375407.png)
![2-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11375409.png)
![1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375413.png)

